molecular formula C10H12O2S B2677781 (4-Ethylsulfanyl-phenyl)-acetic acid CAS No. 3583-58-2

(4-Ethylsulfanyl-phenyl)-acetic acid

Cat. No.: B2677781
CAS No.: 3583-58-2
M. Wt: 196.26
InChI Key: ZVLYXVZYZDRFND-UHFFFAOYSA-N
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Description

(4-Ethylsulfanyl-phenyl)-acetic acid is an organic compound characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

(4-Ethylsulfanyl-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylsulfanyl-phenyl)-acetic acid typically involves the introduction of an ethylsulfanyl group to a phenylacetic acid derivative. One common method is the nucleophilic substitution reaction where a suitable phenylacetic acid derivative reacts with an ethylsulfanyl reagent under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylsulfanyl-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of (4-Ethylsulfanyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and ability to penetrate biological membranes, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    (4-Methylsulfanyl-phenyl)-acetic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (4-Trifluoromethyl-phenyl)-acetic acid: Contains a trifluoromethyl group, which significantly alters its chemical properties.

    (4-Methoxy-phenyl)-acetic acid: Features a methoxy group, affecting its reactivity and applications.

Uniqueness: (4-Ethylsulfanyl-phenyl)-acetic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLYXVZYZDRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3583-58-2
Record name 2-[4-(ethylsulfanyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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